molecular formula C16H19N3O4S B2512848 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034606-61-4

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2512848
CAS No.: 2034606-61-4
M. Wt: 349.41
InChI Key: TVDGXJXHULXOQT-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
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Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that exhibits potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S, with a molecular weight of approximately 402.49 g/mol. It features a thiadiazole ring and a dihydrobenzo[b][1,4]dioxin moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into various effects observed in vitro and in vivo:

  • Antidepressant Activity :
    • Research indicates that derivatives of the dihydrobenzo[b][1,4]dioxin structure exhibit high binding affinities at the 5-HT1A receptor and serotonin transporter. These compounds have shown antidepressant-like effects in animal models such as the forced swim test and tail suspension test .
    • A specific compound from a related series demonstrated an IC50 value of 96 nM at the 5-HT1A receptor, indicating strong receptor affinity .
  • Antitumor Effects :
    • Studies have highlighted the potential antitumor properties of related compounds when combined with other therapeutic agents. For instance, combinations with trametinib showed enhanced antiproliferative effects against malignant pleural mesothelioma cells .
    • The mechanism involves inhibition of key signaling pathways associated with tumor growth.
  • PARP Inhibition :
    • The compound has been evaluated for its ability to inhibit PARP1 enzyme activity, which is crucial in DNA repair mechanisms. The lead compound showed an IC50 value of 0.88 μM, indicating significant inhibitory potential against PARP1 .

Case Studies

Case Study 1: Antidepressant-like Effects
In a study focusing on the antidepressant activity of related compounds, several derivatives were synthesized and tested for their binding affinity at serotonin receptors. The results indicated that compounds with structural similarities to this compound exhibited promising antidepressant-like effects in murine models .

Case Study 2: Cancer Therapeutics
Another study investigated the use of this compound in combination therapies for cancer treatment. The combination of this compound with established chemotherapeutic agents demonstrated enhanced efficacy in reducing tumor size in xenograft models .

Data Tables

Biological Activity Mechanism IC50/Binding Affinity Reference
Antidepressant5-HT1A receptor agonismKi = 96 nM
PARP InhibitionInhibition of PARP1IC50 = 0.88 μM
Antitumor (with trametinib)MEK/ERK pathway inhibitionNot specified

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibit promising antimicrobial properties. Studies have shown that derivatives containing thiadiazole rings can effectively inhibit the growth of various bacterial strains and fungi. For instance, derivatives have been evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal species using standardized assays .

Anticancer Properties

The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma) and LN229 (glioblastoma) . The mechanism of action often involves the inhibition of key enzymes involved in cellular proliferation and survival.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes . Compounds designed with similar scaffolds have shown efficacy in reducing inflammation in various models.

Case Study 1: Antimicrobial Screening

A study synthesized several thiadiazole derivatives and tested them against multiple microbial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (µg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C32Candida albicans

Case Study 2: Anticancer Activity

In another investigation, a series of related compounds were screened for their cytotoxic effects on cancer cell lines. The study utilized the Sulforhodamine B assay to measure cell viability post-treatment. Results revealed that certain compounds led to a significant reduction in cell viability at concentrations as low as 10 µM .

CompoundIC50 (µM)Cell Line
Compound D10MCF7
Compound E15LN229

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-3-11-15(24-19-18-11)16(21)17-9-12(20)10-4-5-13-14(8-10)23-7-6-22-13/h4-5,8,12,20H,2-3,6-7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDGXJXHULXOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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